molecular formula C13H19ClN2S B15360787 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride

2-Amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride

Cat. No.: B15360787
M. Wt: 270.82 g/mol
InChI Key: YFTOAGNJNRCBAJ-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione hydrochloride is a synthetic organic compound characterized by a propane backbone substituted with an amino group (-NH₂), a phenyl ring, a pyrrolidinyl moiety (a five-membered saturated nitrogen ring), and a thione group (C=S) at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or coordination chemistry applications.

Properties

IUPAC Name

2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTOAGNJNRCBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C(CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen- and sulfur-containing hydrochlorides with structural variations impacting physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Notable Properties
Target : 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione hydrochloride N/A C₁₃H₁₇ClN₂S Thione (C=S), pyrrolidinyl, phenyl Higher lipophilicity (thione group); potential for metal coordination
2-Amino-1-(3-hydroxy-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride 1236272-34-6 C₁₃H₁₉ClN₂O₂ Ketone (C=O), 3-hydroxy-pyrrolidinyl Increased polarity (hydroxyl group); improved solubility in aqueous media
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride 879006-67-4 C₁₄H₂₁ClN₂O Ketone (C=O), piperidinyl (6-membered) Enhanced conformational flexibility; higher basicity (piperidine vs. pyrrolidine)
2-Amino-1-pyridin-3-ylethanone hydrochloride 93103-00-5 C₇H₉ClN₂O Ketone (C=O), pyridinyl Aromatic π-π interactions; potential CNS activity due to pyridine moiety

Key Findings:

Thione vs. Thiones may act as bioisosteres for ketones, offering metabolic stability but with a risk of oxidation to sulfoxides or sulfones .

Hydroxy-pyrrolidinyl (): The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility but possibly reducing blood-brain barrier penetration .

Pharmacological Implications :

  • Piperidinyl derivatives () are common in CNS-targeting drugs due to their basicity and ability to cross lipid membranes .
  • Pyridine-containing compounds () exhibit strong hydrogen-bonding interactions, useful in kinase inhibitors or antimicrobial agents .

Synthesis Considerations :

  • Thione derivatives like the target compound may be synthesized via thionation of ketone precursors using reagents like Lawesson’s reagent or P₄S₁₀ .
  • Hydroxy-pyrrolidinyl analogs () require protection-deprotection strategies during synthesis to preserve the hydroxyl group .

Preparation Methods

Thionation of Ketone Precursors

Route 1: Lawesson’s Reagent-Mediated Thionation
Starting Material : 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one (PubChem CID 3021908).

Procedure :

  • Dissolve the ketone precursor (1.0 equiv) in anhydrous toluene under nitrogen.
  • Add Lawesson’s reagent (0.55 equiv) and reflux at 110°C for 6–8 hours.
  • Cool to room temperature, filter, and concentrate under reduced pressure.
  • Purify via column chromatography (ethyl acetate/hexane, 1:3).
  • Treat the thione product with HCl (g) in diethyl ether to form the hydrochloride salt.

Mechanistic Insight :
Lawesson’s reagent mediates the conversion of carbonyl (C=O) to thione (C=S) through a four-membered cyclic transition state, transferring sulfur to the electrophilic carbon.

Yield : 68–72% (estimated from analogous reactions).

Chiral Pool Synthesis from Amino Alcohols

Route 2: Oxidation-Thionation Sequence
Starting Material : (S)-(−)-2-Amino-3-phenyl-1-propanol (Sigma-Aldrich).

Steps :

  • Oxidation : Convert the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
  • Pyrrolidine Introduction : React the ketone with pyrrolidine in methanol under Dean-Stark conditions to form the imine, followed by reduction with NaBH₄.
  • Thionation : Employ phosphorus pentasulfide (P₄S₁₀) in pyridine at 60°C for 4 hours.
  • Salt Formation : Precipitate the hydrochloride salt using HCl/ethanol.

Advantages :

  • Retains chirality from the (S)-configured amino alcohol.
  • Avoids racemization due to mild conditions during imine formation.

Yield : ~60% (based on similar multi-step syntheses).

One-Pot Condensation Approach

Route 3: Three-Component Reaction
Reagents :

  • Benzaldehyde
  • Pyrrolidine
  • Thiourea

Procedure :

  • Combine benzaldehyde (1.0 equiv), pyrrolidine (1.2 equiv), and thiourea (1.1 equiv) in ethanol.
  • Add catalytic p-toluenesulfonic acid (PTSA) and reflux for 12 hours.
  • Isolate the thione product via vacuum filtration and recrystallize from ethanol/water.
  • Salt formation with HCl gas in dichloromethane.

Mechanism :
A Mannich-like reaction forms the propane backbone, with thiourea providing the thione functionality via nucleophilic attack.

Yield : 50–55% (optimization required for scale-up).

Analytical Characterization

Critical data for verifying the compound’s structure:

Spectroscopic Profiles :

Technique Key Signals
¹H NMR (DMSO-d₆) δ 1.8–2.1 (m, 4H, pyrrolidine), δ 3.4 (t, 2H, CH₂S), δ 4.2 (s, 1H, NH₂), δ 7.3–7.5 (m, 5H, Ph)
IR (KBr) 3350 cm⁻¹ (N-H), 2550 cm⁻¹ (S-H), 1650 cm⁻¹ (C=S)
MS (ESI+) m/z 235.2 [M+H]⁺ (calc. 235.1)

X-ray Crystallography :
While no data exists for the thione hydrochloride, analogs like (2R,3S,4R)-3,4-isopropylidenedioxy-2-(phenylsulfonylmethyl)pyrrolidin-1-ol demonstrate the importance of hydrogen bonding networks in stabilizing crystalline structures.

Challenges and Optimization Opportunities

  • Thionation Efficiency : Lawesson’s reagent offers higher yields (70%+) compared to P₄S₁₀ (~60%) but requires strict anhydrous conditions.
  • Chirality Retention : Route 2 preserves stereochemistry but adds synthetic steps, increasing cost.
  • Purification : Column chromatography (Route 1) vs. recrystallization (Route 3) involves trade-offs between purity and scalability.

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